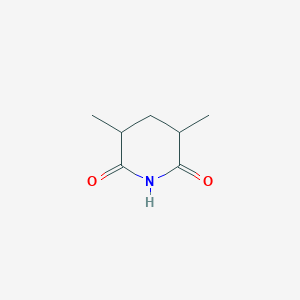

3,5-Dimethylpiperidine-2,6-dione

Numéro de catalogue B8688624

Poids moléculaire: 141.17 g/mol

Clé InChI: ZEXPHTSQVNXUCZ-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05218068

Procedure details

A 2,4-dimethylglutarimide, styrene, and cyclohexyl methacrylate containing polymer was prepared by the techniques of copolymerization and glutarimidization. Accordingly an interpolymer of styrene, cyclohexyl methacrylate, and methacrylamide was prepared. In a 1.5 liter, glass reactor fitted with inlet tubes, nitrogen pad, and stirrer, styrene 29 g, cyclohexyl methacrylate 225 g, and methacrylamide 122 g, were introduced, along with 50 percent based o monomer weight of N,N-dimethylformamide solvent. 250 ppm of a peroxide initiator 1,1-bis(t-butylperoxy)cyclohexane was introduced and the reactor heated to 80-100° C. with stirring. Reaction was continued only a short time period (10-20 percent conversion) to prevent polymer compositional drift and possible degeneration of optical properties. The polymer was recovered by precipitation in methanol.

[Compound]

Name

peroxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:21]([NH2:26])(=[O:25])[C:22]([CH3:24])=[CH2:23].CN(C)C=O>>[CH3:23][CH:22]1[CH2:24][CH:10]([CH3:11])[C:9](=[O:13])[NH:26][C:21]1=[O:25].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:21]([NH2:26])(=[O:25])[C:22]([CH3:24])=[CH2:23]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

29 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

225 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC1CCCCC1

|

|

Name

|

|

|

Quantity

|

122 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)N

|

Step Two

[Compound]

|

Name

|

peroxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 (± 10) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were introduced, along with 50 percent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The polymer was recovered by precipitation in methanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1C(=O)NC(C(C1)C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OC1CCCCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05218068

Procedure details

A 2,4-dimethylglutarimide, styrene, and cyclohexyl methacrylate containing polymer was prepared by the techniques of copolymerization and glutarimidization. Accordingly an interpolymer of styrene, cyclohexyl methacrylate, and methacrylamide was prepared. In a 1.5 liter, glass reactor fitted with inlet tubes, nitrogen pad, and stirrer, styrene 29 g, cyclohexyl methacrylate 225 g, and methacrylamide 122 g, were introduced, along with 50 percent based o monomer weight of N,N-dimethylformamide solvent. 250 ppm of a peroxide initiator 1,1-bis(t-butylperoxy)cyclohexane was introduced and the reactor heated to 80-100° C. with stirring. Reaction was continued only a short time period (10-20 percent conversion) to prevent polymer compositional drift and possible degeneration of optical properties. The polymer was recovered by precipitation in methanol.

[Compound]

Name

peroxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:21]([NH2:26])(=[O:25])[C:22]([CH3:24])=[CH2:23].CN(C)C=O>>[CH3:23][CH:22]1[CH2:24][CH:10]([CH3:11])[C:9](=[O:13])[NH:26][C:21]1=[O:25].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:21]([NH2:26])(=[O:25])[C:22]([CH3:24])=[CH2:23]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

29 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

225 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC1CCCCC1

|

|

Name

|

|

|

Quantity

|

122 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)N

|

Step Two

[Compound]

|

Name

|

peroxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 (± 10) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were introduced, along with 50 percent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The polymer was recovered by precipitation in methanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1C(=O)NC(C(C1)C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OC1CCCCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05218068

Procedure details

A 2,4-dimethylglutarimide, styrene, and cyclohexyl methacrylate containing polymer was prepared by the techniques of copolymerization and glutarimidization. Accordingly an interpolymer of styrene, cyclohexyl methacrylate, and methacrylamide was prepared. In a 1.5 liter, glass reactor fitted with inlet tubes, nitrogen pad, and stirrer, styrene 29 g, cyclohexyl methacrylate 225 g, and methacrylamide 122 g, were introduced, along with 50 percent based o monomer weight of N,N-dimethylformamide solvent. 250 ppm of a peroxide initiator 1,1-bis(t-butylperoxy)cyclohexane was introduced and the reactor heated to 80-100° C. with stirring. Reaction was continued only a short time period (10-20 percent conversion) to prevent polymer compositional drift and possible degeneration of optical properties. The polymer was recovered by precipitation in methanol.

[Compound]

Name

peroxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:21]([NH2:26])(=[O:25])[C:22]([CH3:24])=[CH2:23].CN(C)C=O>>[CH3:23][CH:22]1[CH2:24][CH:10]([CH3:11])[C:9](=[O:13])[NH:26][C:21]1=[O:25].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:21]([NH2:26])(=[O:25])[C:22]([CH3:24])=[CH2:23]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

29 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

225 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC1CCCCC1

|

|

Name

|

|

|

Quantity

|

122 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)N

|

Step Two

[Compound]

|

Name

|

peroxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 (± 10) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were introduced, along with 50 percent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The polymer was recovered by precipitation in methanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1C(=O)NC(C(C1)C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OC1CCCCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |